(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid
Description
The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid bicyclo[3.2.1]octane framework. Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the bridgehead position.
The bicyclo[3.2.1]octane system imposes significant steric constraints, which influence its binding affinity to enzymes. Notably, its bridgehead angle (a critical structural parameter) is ~6° larger than that of the norbornane (bicyclo[2.2.1]heptane) derivatives, a factor that correlates with its lack of inhibitory activity against ATP:L-methionine S-adenosyltransferase .
Properties
IUPAC Name |
(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9-,10+,14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHROUJRABIASC-XFLKPENQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(C[C@@H]2CC[C@@H](C2)C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane core.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions.
Functionalization of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Bicyclic Amino Acids with Varied Bridgehead Angles
The bridgehead angle of bicyclic systems strongly impacts biological activity. For example:
- 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid: This compound has a bridgehead angle ~7° smaller than norbornane derivatives, resulting in enhanced complementarity to the enzyme active site and potent inhibition of SAM synthesis .
- Target compound (bicyclo[3.2.1]octane derivative): Its larger bridgehead angle (~6° larger than norbornane) disrupts binding, rendering it inactive .
Table 1: Structural and Activity Comparison of Bicyclic Amino Acids
Monocyclic Analogues
Monocyclic analogues, such as (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 161660-94-2), lack the rigid bicyclic framework but retain the Boc-protected amino and carboxylic acid groups. These derivatives exhibit:
Heteroatom-Containing Bicyclic Analogues
Compounds like 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 937244-10-5) incorporate nitrogen or oxygen atoms into the bicyclic framework:
- Polarity : The presence of heteroatoms increases solubility in polar solvents .
- Bioactivity : Azabicyclo derivatives are often used as proline mimics in peptide synthesis, though their enzyme inhibition profiles remain understudied .
Table 2: Physical Properties of Key Analogues
Tricyclic and Extended Systems
For example:
- 3-Aminobicyclo[3.2.0]heptane-3-carboxylic acid: Exhibits moderate inhibitory activity, likely due to intermediate bridgehead angles and hydrophobic interactions .
- Trimethylene-extended norbornane derivatives: Enhanced hydrophobicity improves binding in some cases, but excessive bulk can hinder enzyme access .
Key Research Findings
Bridgehead Angle Critical for Activity: Enzymes like ATP:L-methionine S-adenosyltransferase require precise spatial complementarity. The target compound’s larger bridgehead angle (~107°) exceeds the permissible threshold for binding, unlike smaller bicyclo[2.1.1]hexane derivatives .
Hydrophobic Extensions: Adding hydrophobic groups (e.g., trimethylene) to norbornane derivatives improves binding, but similar modifications in larger bicyclic systems (e.g., bicyclo[3.2.1]octane) are ineffective .
Biological Activity
The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid, also known by its CAS number 161601-29-2, is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Bicyclic Structure : The bicyclic core is constructed through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group : The tert-butoxycarbonyl (Boc) protecting group is introduced to facilitate the formation of the amino acid functionality.
- Carboxylic Acid Formation : The final step involves the conversion of an intermediate to the carboxylic acid form through hydrolysis or other methods.
Research has indicated that compounds with a bicyclic structure like this compound exhibit inhibitory effects on amino acid transport systems in various cell lines. Specifically, studies have shown that:
- Inhibition of Amino Acid Uptake : The compound has been found to inhibit the cellular uptake of system-specific amino acids in Ehrlich ascites tumor cells and rat hepatoma cell lines. This suggests a potential role in modulating amino acid transport mechanisms crucial for cancer cell metabolism .
- Selectivity for Transport Systems : Compared to other bicyclic analogs, this compound demonstrates enhanced specificity for Na+-independent transport systems, indicating its potential as a selective inhibitor in therapeutic applications .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Transport Studies : In comparative studies with isomeric forms of bicyclic amino acids, this compound showed superior reactivity towards Na+-independent transport systems . This property may be leveraged in designing targeted therapies for tumors reliant on specific amino acid uptake.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have suggested that bicyclic structures can exhibit significant activity against certain bacterial strains when modified appropriately . While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics warrant further exploration.
Comparative Analysis
The following table summarizes key properties and activities associated with this compound compared to related compounds:
| Compound Name | Structure | Inhibitory Activity | Transport System Specificity |
|---|---|---|---|
| This compound | Structure | High | Na+-independent |
| (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | - | Moderate | Na+-dependent |
| 4-(aminomethyl)-cyclopentane carboxylic acid | - | Low | Mixed |
Q & A
Q. What are the key considerations for synthesizing (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid in a research setting?
Synthesis requires a multi-step approach focusing on:
- Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective enzymatic methods to preserve the (1R,3R,5S) configuration .
- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group early using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to protect the amine .
- Bicyclic framework formation : Employ ring-closing metathesis or acid-catalyzed cyclization to construct the bicyclo[3.2.1]octane core .
- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the final product .
Q. How should researchers characterize this compound’s purity and structural integrity?
A combination of techniques is critical:
- NMR spectroscopy : Analyze , , and 2D COSY/HSQC spectra to confirm stereochemistry and detect impurities (<1% threshold) .
- Mass spectrometry : High-resolution ESI-MS (e.g., 267.3208 g/mol) validates molecular weight .
- Chiral HPLC : Use Chiralpak® IC or OD-H columns with hexane/isopropanol to confirm enantiopurity (>98% ee) .
- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .
- Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate aerosol exposure .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via licensed contractors .
- Storage : Keep at 2–8°C in amber glass vials under nitrogen to prevent Boc group cleavage .
Advanced Research Questions
Q. How can researchers optimize reaction yields when modifying the bicyclo[3.2.1]octane core?
- DOE (Design of Experiments) : Vary temperature (0–50°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%) to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., iminium ions) in real time .
- Kinetic studies : Perform Eyring analysis to determine activation energy barriers for ring-closing steps .
Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?
- Comparative analysis : Cross-reference NMR data with structurally similar bicyclic compounds (e.g., bicyclo[2.2.2]octane derivatives) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict and chemical shifts and compare with experimental data .
- Synthetic validation : Prepare diastereomers via alternative routes and compare chromatographic retention times .
Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?
- Protection-deprotection : The Boc group stabilizes the amine during peptide coupling (e.g., EDC/HOBt activation) but requires TFA for cleavage .
- Solubility : Boc enhances lipophilicity (logP ≈ 1.5), improving membrane permeability in cell-based assays .
- Stability : The group resists hydrolysis at pH 7.4 but degrades rapidly in acidic tumor microenvironments (pH ≤6.5), enabling targeted drug release .
Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?
- Contradictory melting points : Variations (±5°C) may stem from polymorphic forms. Use DSC to identify transitions and recrystallize from ethyl acetate/hexane .
- Mass spec adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) complicate molecular ion detection. Add 0.1% formic acid to suppress adduct formation .
- NMR splitting artifacts : Dynamic proton exchange in DMSO-d₆ can obscure signals. Switch to CDCl₃ or add a drop of D₂O to clarify splitting patterns .
Q. Table 1: Stability Under Various Conditions
Q. Table 2: Orthogonal Analytical Methods for Purity Assessment
| Technique | Sensitivity | Key Parameter | Application Example |
|---|---|---|---|
| Chiral HPLC | 0.1% ee | Retention time (12.3 min) | Enantiopurity validation |
| X-ray diffraction | 0.01 Å | Unit cell dimensions | Absolute configuration |
| TGA-MS | 1 µg | Weight loss at 180°C | Thermal stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
